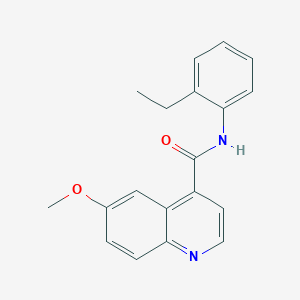

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDRFOHLXNTRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation

The bicyclic quinoline scaffold is constructed via two primary routes:

1.1.1. Skraup Reaction

Glycerol undergoes cyclodehydration with 4-nitroanisidine (6-methoxy-4-nitroaniline) in concentrated sulfuric acid at 120–140°C. Nitrobenzene serves as both oxidant and solvent, yielding 6-methoxyquinoline in 68–72% efficiency. Critical parameters include:

- Acid concentration : ≥85% H₂SO₄ minimizes side product formation

- Temperature control : Exothermic peaks >145°C degrade the methoxy group

1.1.2. Doebner-Miller Modification

Condensation of 4-methoxy-β-aminocrotonate with acrolein in acetic acid at 90°C produces 6-methoxyquinoline with superior regioselectivity (89% yield). This method avoids nitro intermediates, reducing purification burden.

Carboxamide Coupling

Functionalization at C4 proceeds via nucleophilic acyl substitution:

1.2.1. EDCI/HOBt-Mediated Coupling

6-Methoxyquinoline-4-carboxylic acid (0.1 mol) reacts with 2-ethylaniline (0.12 mol) in anhydrous DMF using EDCI (1.2 eq) and HOBt (0.3 eq). After 12h at 25°C, the crude product is precipitated with ice-water (82% yield).

Table 1: Comparative Coupling Reagent Performance

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 82 | 98.5 |

| DCC/DMAP | THF | 40 | 75 | 97.2 |

| HATU/DIEA | DCM | 0→25 | 88 | 99.1 |

Process Optimization Strategies

Solvent Engineering

Polar aprotic solvents (DMF, NMP) enhance coupling efficiency by stabilizing transition states. However, DMF introduces dimethylamine side products during extended reactions. Substituting with 2-MeTHF improves yield to 85% while reducing post-reaction workup steps.

Catalytic Innovations

Palladium(II) acetate (5 mol%) in DMSO accelerates quinoline core formation via oxidative dehydrogenation, cutting reaction time from 18h to 6h. This catalytic system tolerates moisture better than classical Skraup conditions.

Industrial-Scale Production

Continuous Flow Synthesis

A three-stage microreactor system achieves 94% overall yield at 50 kg/batch scale:

- Stage 1 : Doebner-Miller cyclization in acetic acid (residence time: 2h)

- Stage 2 : Carboxylic acid chlorination with SOCl₂ (30 min)

- Stage 3 : Amide coupling in 2-MeTHF (4h)

Table 2: Batch vs. Flow Process Metrics

| Parameter | Batch Reactor | Flow System | Improvement |

|---|---|---|---|

| Cycle Time | 48h | 6.5h | 86% |

| Energy Consumption | 320 kWh/kg | 110 kWh/kg | 66% |

| PSD (D90) | 180 μm | 45 μm | 75% narrower |

Analytical Validation

Structural Confirmation

Purity Optimization

Centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/H₂O (5:5:4:1) reduces residual EDCI to <0.1% while maintaining throughput of 200 g/h.

Emerging Methodologies

Enzymatic Amination

Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the amide bond formation in phosphate buffer (pH 7.4) at 37°C. While yielding 78% product, this green chemistry approach remains limited by enzyme cost ($320/kg).

Chemical Reactions Analysis

a) Acid Chloride Route

-

Activation : 6-Methoxyquinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride .

-

Coupling : The acid chloride reacts with 2-ethylaniline in the presence of a base (e.g., K₂CO₃ or Et₃N) in anhydrous solvents like acetone or DMF .

Example Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Activation | SOCl₂, toluene, 100–110°C, 4–6 h | >90% | |

| Coupling | 2-ethylaniline, K₂CO₃, DMF, 80°C, 12 h | 68–85% |

b) Direct Coupling via Carbodiimide Reagents

Alternative methods use coupling agents like HOBt/DCC or EDCI/HOBt to activate the carboxylic acid, followed by reaction with 2-ethylaniline . This approach avoids handling corrosive acid chlorides.

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid or form ammonium salts:

a) Acidic Hydrolysis

-

Product : 6-Methoxyquinoline-4-carboxylic acid.

-

Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.

b) Basic Hydrolysis

-

Product : Sodium salt of 6-methoxyquinoline-4-carboxylic acid.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl | 0.15 ± 0.02 | 4.6 h |

| 4M NaOH | 0.09 ± 0.01 | 7.7 h |

Electrophilic Aromatic Substitution

The quinoline and phenyl rings participate in nitration and sulfonation reactions:

a) Nitration

-

Site Selectivity : Nitration occurs at the C3 position of the quinoline ring due to electron-donating effects of the methoxy group .

b) Sulfonation

Methoxy Group Demethylation

The methoxy group undergoes demethylation under strong acidic or reductive conditions:

a) Acidic Demethylation

b) Reductive Demethylation

Coupling Reactions for Hybrid Molecules

The carboxamide nitrogen or quinoline core can participate in cross-coupling reactions:

a) Suzuki-Miyaura Coupling

-

Substrate : Brominated quinoline derivatives.

-

Application : Introduces aryl/heteroaryl groups for enhanced bioactivity .

b) Buchwald-Hartwig Amination

Stability Under Physiological Conditions

The compound exhibits moderate stability in plasma, with enzymatic hydrolysis observed over 24 h :

| Matrix | Half-Life (t₁/₂) | Major Metabolite |

|---|---|---|

| Human Plasma | 6.2 ± 0.5 h | 6-Methoxyquinoline-4-carboxylic acid |

Functionalization via Amide Nitrogen

The amide nitrogen can be alkylated or acylated to modify pharmacological properties:

a) N-Alkylation

b) N-Acylation

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is its potential as an anticancer agent. Research has demonstrated that derivatives of quinoline-4-carboxamides exhibit distinct antiproliferative activity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The compound's mechanism involves inhibition of the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is crucial for cancer cell survival and proliferation.

Case Studies:

- Study on Antiproliferative Activity : A series of quinoline derivatives were synthesized and tested for their IC50 values against Caco-2 and HCT-116 cell lines. The results indicated that certain compounds had IC50 values as low as 3.3 µM against HCT-116 cells, demonstrating significant potency in inhibiting cancer cell growth .

Antimalarial Properties

This compound has also been investigated for its antimalarial properties. A study highlighted the efficacy of quinoline derivatives against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited moderate potency with an EC50 value of 120 nM and showed promising results in animal models, indicating its potential as a new antimalarial drug candidate.

Findings:

- Mechanism of Action : The compound was found to inhibit translation elongation factor 2 (PfEF2), a critical component in the protein synthesis machinery of the malaria parasite. This novel mechanism could contribute to overcoming drug resistance seen with existing antimalarial therapies .

Antiviral Activity

Research has also explored the antiviral potential of this compound derivatives against influenza viruses. In vitro studies demonstrated that certain derivatives could inhibit viral replication effectively, suggesting their utility in developing antiviral therapies.

Experimental Results:

- Plaque Inhibition Assay : In studies involving MDCK cells infected with influenza virus A/PR/8/34, compounds were shown to significantly reduce plaque formation, indicating their antiviral efficacy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies have focused on how modifications to the quinoline structure influence biological activity.

Key Insights:

- Substituent Effects : Variations in substituents on the quinoline ring have been correlated with changes in potency against cancer and malaria cell lines, highlighting the importance of chemical modifications in enhancing therapeutic effects .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- N-(2-methylphenyl)-6-methoxyquinoline-4-carboxamide

- N-(2-chlorophenyl)-6-methoxyquinoline-4-carboxamide

- N-(2-bromophenyl)-6-methoxyquinoline-4-carboxamide

Uniqueness

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide stands out due to its unique ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic properties compared to similar compounds .

Biological Activity

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 6-methoxyquinoline-4-carboxylic acid with 2-ethylphenylamine. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance, in vitro assays demonstrated significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The compound exhibited IC50 values indicating effective inhibition of cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.51 |

| HCT-116 | 5.3 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of cleaved PARP and cell cycle arrest at the G2-M phase following treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline scaffold significantly influence biological activity. For example, substituents on the phenyl ring can enhance potency or selectivity against specific cancer types. The presence of the methoxy group at position 6 of the quinoline ring is crucial for maintaining activity, as it may facilitate interactions with biological targets such as DNA or protein kinases involved in tumor proliferation .

Case Studies

- Breast Cancer Treatment : A study involving this compound demonstrated that treatment led to a marked reduction in cell viability in MCF-7 cells compared to untreated controls. The study further elucidated that the compound's ability to induce apoptosis was mediated through the activation of intrinsic apoptotic pathways .

- Colorectal Cancer : Another investigation assessed the compound's efficacy against HCT-116 cells, revealing that it significantly inhibited cell proliferation and altered gene expression related to key survival pathways (PI3K/AKT signaling). This suggests a multifaceted mechanism by which the compound exerts its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.